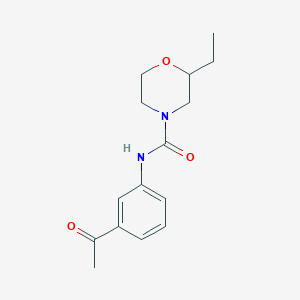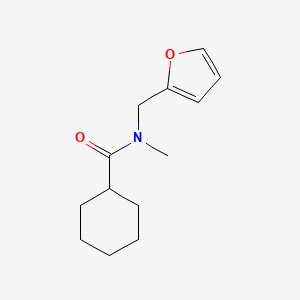
N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylcyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylcyclopropane-1-carboxamide, also known as DT-010, is a synthetic compound that belongs to the class of thiochromene derivatives. It has been shown to possess various bioactivities, including anti-inflammatory, anti-tumor, and neuroprotective effects.
Mechanism of Action
The exact mechanism of action of N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylcyclopropane-1-carboxamide is not fully understood. However, it has been proposed that its anti-inflammatory and anti-tumor effects may be due to its ability to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell proliferation. In addition, its neuroprotective effects may be due to its ability to scavenge free radicals and reduce oxidative stress.
Biochemical and Physiological Effects:
N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylcyclopropane-1-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, in animal models of inflammation. It has also been shown to inhibit the growth of various tumor cell lines by inducing cell cycle arrest and apoptosis. In addition, it has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylcyclopropane-1-carboxamide has several advantages for lab experiments. It is easy to synthesize, and its derivatives can be easily prepared by acylation with various amines. It has also been shown to have low toxicity in animal models. However, one limitation of N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylcyclopropane-1-carboxamide is its poor solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for the research on N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylcyclopropane-1-carboxamide. One area of interest is the development of more potent derivatives with improved solubility and bioavailability. Another area of interest is the investigation of its potential as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. In addition, further studies are needed to elucidate its exact mechanism of action and to explore its potential as a modulator of other signaling pathways involved in inflammation and cell proliferation.
Synthesis Methods
N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylcyclopropane-1-carboxamide can be synthesized through a multi-step process involving the reaction of 2-methylcyclopropane-1-carboxylic acid with thiochromene-4-carbonyl chloride in the presence of a base, followed by reduction with sodium borohydride. The resulting compound can then be acylated with various amines to obtain the desired derivatives.
Scientific Research Applications
N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylcyclopropane-1-carboxamide has been extensively studied for its anti-inflammatory, anti-tumor, and neuroprotective effects. In animal models, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the growth of various tumor cell lines, including breast, lung, and liver cancer. In addition, N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylcyclopropane-1-carboxamide has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOS/c1-9-8-11(9)14(16)15-12-6-7-17-13-5-3-2-4-10(12)13/h2-5,9,11-12H,6-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXJEABLPVHYGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2CCSC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-thiochromen-4-yl)-2-methylcyclopropane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4,5-dichloro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7513384.png)

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2,5-dimethyl-1-pyridin-2-ylpyrrole-3-carboxamide](/img/structure/B7513397.png)
![5-ethyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7513404.png)
![2-[(3-acetylphenyl)carbamoylamino]-N-ethylacetamide](/img/structure/B7513411.png)